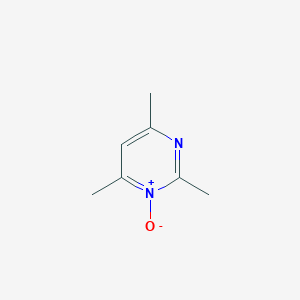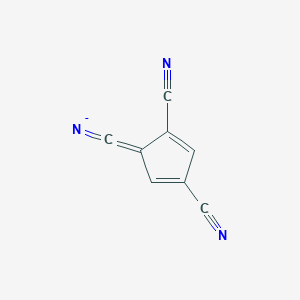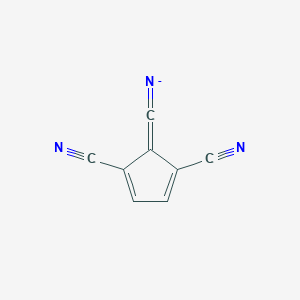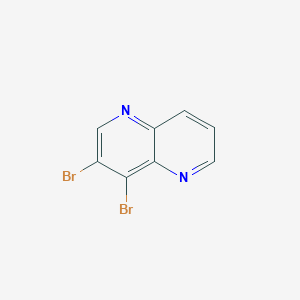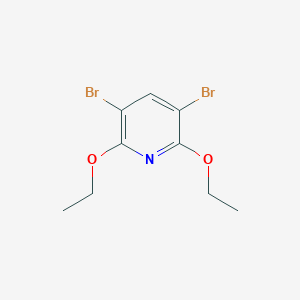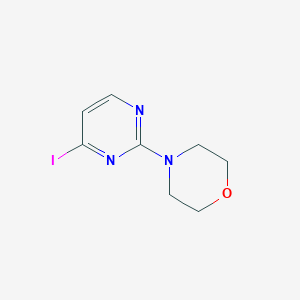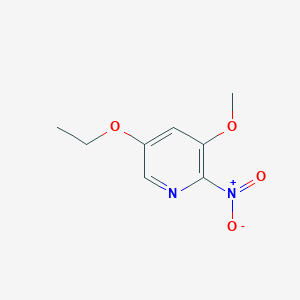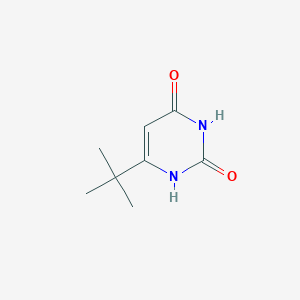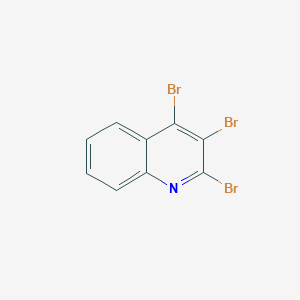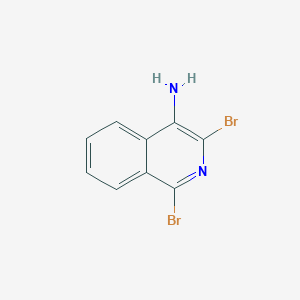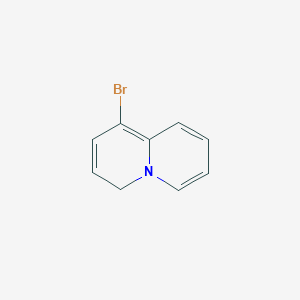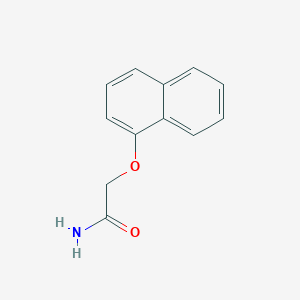
2-(Naphthalen-1-yloxy)acetamide
描述
2-(Naphthalen-1-yloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalene ring attached to an acetamide group through an ether linkage
作用机制
Target of Action
The primary target of 2-(Naphthalen-1-yloxy)acetamide is the Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is considered a potential target for cancer and other human diseases . In addition, it has been suggested that the compound may also interact with cytochrome P450 lanosterol 14α-demethylase of C. albicans .
Biochemical Pathways
Given its potential targets, it may affect pathways related tocell proliferation and apoptosis , as well as ergosterol synthesis , which is crucial for fungal cell membrane integrity.
Result of Action
This compound has shown promising antiproliferative activity against prostate cancer cell lines . It has been observed to suppress colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells . Furthermore, it can concentration-dependently induce cell apoptosis in prostate cancer cells .
生化分析
Biochemical Properties
It is known that naphthalene derivatives can interact with various enzymes and proteins
Cellular Effects
Some naphthalene derivatives have been shown to have cytotoxic effects on cancer cells It is possible that 2-(Naphthalen-1-yloxy)acetamide could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yloxy)acetamide typically involves the reaction of naphthol with chloroacetamide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of naphthol is replaced by the acetamide group. The reaction conditions often include the use of a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Naphthalen-1-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Nitro-naphthalene or halo-naphthalene derivatives.
科学研究应用
2-(Naphthalen-1-yloxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a TRPM4 inhibitor, which could be useful in the treatment of prostate cancer.
Material Science: The compound can be used as a precursor in the synthesis of electroluminescent materials and other advanced materials.
Biological Studies: It has shown potential in antifungal and antimicrobial activities, making it a candidate for developing new therapeutic agents.
相似化合物的比较
Similar Compounds
2-(Naphthalen-2-yloxy)acetamide: Similar in structure but with the ether linkage at the 2-position of the naphthalene ring.
Naphthoxyacetic acid: Contains a carboxylic acid group instead of an acetamide group.
Naphthylacetamide: Lacks the ether linkage and has a direct connection between the naphthalene ring and the acetamide group.
Uniqueness
2-(Naphthalen-1-yloxy)acetamide is unique due to its specific ether linkage at the 1-position of the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZGTCIAWFYNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(Naphthalen-1-yloxy)acetamide contribute to its local anesthetic activity?
A1: While the exact mechanism of action isn't detailed in the provided research [, ], it's likely that this compound derivatives, like many local anesthetics, exert their effects by interacting with voltage-gated sodium channels in neurons. These channels are crucial for generating action potentials, the electrical signals that transmit pain sensations. By blocking these channels, the compounds prevent pain signals from reaching the brain.
Q2: What is the significance of the dissociation constant (pKa) in the context of this compound's anesthetic activity?
A2: The dissociation constant (pKa) is a crucial parameter for local anesthetics as it dictates the ratio of ionized to unionized forms of the molecule at a given pH. For this compound (specifically the derivative with a diethylaminoethyl substituent on the acetamide nitrogen), the pKa was determined to be 8.6 []. This means that at physiological pH (around 7.4), a significant portion of the molecule exists in its ionized form.
Q3: Were there any notable findings regarding the in vivo activity of this compound derivatives?
A3: Yes, the research highlighted promising results for one particular derivative, N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate []. In various animal models (infiltration anesthesia, sciatic nerve block, and corneal anesthesia), this compound demonstrated local anesthetic activity comparable to lidocaine in terms of potency, onset time, and duration of action []. This suggests that this compound derivatives hold potential for further development as local anesthetic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


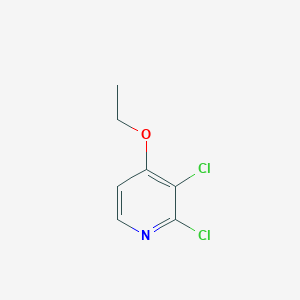
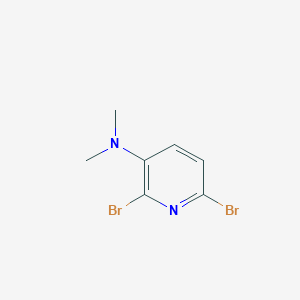
![[(4-oxo-1(4H)-pyridinyl)oxy]acetic acid](/img/structure/B372506.png)
